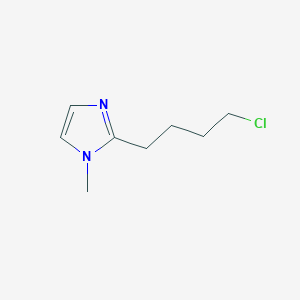
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile biological activities and are used as lead compounds in the design of bioactive agents
Méthodes De Préparation
The synthesis of 3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Analyse Des Réactions Chimiques
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and dehydrogenation agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Applications De Recherche Scientifique
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing novel bioactive compounds . Its derivatives have shown potential in antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . In organic synthesis, it serves as a versatile synthon due to its rich reactivity . Additionally, it has applications in the development of new methods for the synthesis of alkaloids and unusual β-amino acids .
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors . The presence of the hydroxy group allows for specific interactions with biological molecules, enhancing its bioactivity .
Comparaison Avec Des Composés Similaires
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities. The unique hydroxy group in this compound contributes to its distinct reactivity and bioactivity . This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3-(3-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(5-10)4-7-2-3-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |
Clé InChI |
PZQIVYVXAYWZPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCNC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)






![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)

![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)



